molecular formula C14H10F2O3S B1368596 2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898778-76-2

2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No.: B1368596
CAS No.: 898778-76-2
M. Wt: 296.29 g/mol
InChI Key: CAQNEKTWFACEBQ-UHFFFAOYSA-N
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Description

2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a synthetic organic compound that features a thiophene ring substituted with a difluorobenzoyl group and a dioxolane ring. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Thiophene Ring: Starting from a suitable thiophene precursor, the thiophene ring can be synthesized through cyclization reactions.

    Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group can be introduced via Friedel-Crafts acylation using 2,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dioxolane Ring: The dioxolane ring can be attached through a condensation reaction involving a suitable diol and an aldehyde or ketone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The difluorobenzoyl group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorobenzoyl)thiophene: Lacks the dioxolane ring, which may affect its chemical properties and applications.

    5-(1,3-Dioxolan-2-YL)thiophene:

    2-(2,4-Difluorobenzoyl)-5-methylthiophene: Substitution of the dioxolane ring with a methyl group, leading to different chemical behavior.

Uniqueness

The presence of both the difluorobenzoyl group and the dioxolane ring in 2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene makes it unique, potentially offering a combination of properties from both functional groups, such as enhanced stability, reactivity, or specific interactions with biological targets.

Properties

IUPAC Name

(2,4-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3S/c15-8-1-2-9(10(16)7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQNEKTWFACEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641962
Record name (2,4-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-76-2
Record name (2,4-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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